ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate
Description
Ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate is a pyrrolo-isoxazole derivative featuring a fused bicyclic core with two phenyl substituents at positions 2 and 3, a diketone moiety at positions 4 and 6, and an ethyl benzoate group at position 3. This compound is structurally related to acetylcholinesterase (AChE) inhibitors developed for Alzheimer’s disease, as highlighted in studies by Anand and Singh (2012) .
Properties
IUPAC Name |
ethyl 4-(4,6-dioxo-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-2-32-26(31)18-13-15-19(16-14-18)27-24(29)21-22(17-9-5-3-6-10-17)28(33-23(21)25(27)30)20-11-7-4-8-12-20/h3-16,21-23H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTOWFDANFMRDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate typically begins with the assembly of the pyrrolo[3,4-d]isoxazole core. This can be achieved through a series of cyclization and condensation reactions. The reaction conditions often involve the use of organic solvents like dichloromethane or toluene, and the presence of catalysts such as palladium or acids.
Industrial Production Methods: : On an industrial scale, the production requires high-purity starting materials and stringent control over reaction parameters to ensure consistent product quality. Methods such as continuous flow synthesis might be employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: : Ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate undergoes various types of reactions, including:
Oxidation: Typically using agents like hydrogen peroxide or potassium permanganate.
Reduction: Possible through hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can be facilitated under suitable conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in the presence of catalysts such as iron salts.
Reduction: : Sodium borohydride in alcohol or hydrogen gas with palladium on carbon.
Substitution: : Halogenated solvents or strong acids/bases depending on the functional group being substituted.
Major Products: : The reactions result in various derivatives of the original compound, such as oxidized or reduced analogs which retain the core structure but exhibit modified properties.
Scientific Research Applications
Chemistry: : Ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate is used as a precursor in organic synthesis. It’s invaluable in studying reaction mechanisms and developing new synthetic pathways.
Biology: : This compound finds application in the study of enzyme interactions, particularly those involved in metabolic pathways due to its unique structure.
Medicine: : Research indicates potential therapeutic applications, especially in the development of anti-inflammatory and anti-cancer agents. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: : In the industrial sector, it's used in the synthesis of more complex molecules for pharmaceuticals and advanced materials.
Mechanism of Action
Ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate exhibits its effects primarily through interaction with specific enzymes and receptors in biological systems. Its complex structure allows it to fit into binding sites, either inhibiting or modulating the activity of these enzymes. This makes it a potent molecule in altering biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoic Acid Derivatives (Anand & Singh, 2012)
The parent compound, 4-[(3H,3aH,6aH)-3-phenyl-4,6-dioxo-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazol-5-yl]benzoic acid, shares the pyrrolo-isoxazole core and diphenyl substituents but replaces the ethyl ester with a carboxylic acid group. Key differences include:
- Bioactivity : The benzoic acid derivative demonstrated potent AChE inhibition (IC₅₀ = 0.42 μM) and anti-amnestic effects in rodent models . The ethyl ester analog may act as a prodrug, requiring enzymatic hydrolysis to release the active acid form, which could delay onset but improve oral absorption.
- Physicochemical Properties : The ester group enhances lipophilicity (predicted logP increase of ~1.5 units), favoring blood-brain barrier penetration but reducing aqueous solubility .
Methyl 4-(3-(4-Fluorophenyl)-4,6-Dioxo-2-Phenyltetrahydro-2H-Pyrrolo[3,4-d]Isoxazol-5(3H)-yl)Benzoate
This analog () substitutes the ethyl ester with a methyl ester and introduces a para-fluorophenyl group. Notable contrasts:
- Electronic Effects : The fluorine atom’s electron-withdrawing nature may enhance metabolic stability and binding affinity to AChE’s peripheral anionic site .
Ethyl 4,6-Dioxo-5-[3-(Trifluoromethyl)Phenyl] Analogs (CAS 338422-50-7)
This compound () replaces the diphenyl groups with a trifluoromethylphenyl substituent. Key distinctions:
- 2.8 for the diphenyl analog) .
- Thermodynamic Stability : The trifluoromethyl group may lower the pKa of adjacent functional groups, altering ionization states under physiological conditions .
Pyrazole-Core Analogs ()
Ethyl 4-[4-(4-hydroxyphenyl)-6-oxo-3-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate replaces the isoxazole ring with a pyrazole. Differences include:
- Hydrogen Bonding : Pyrazole’s NH group enables additional hydrogen bonding, which could enhance binding to AChE’s catalytic site but reduce metabolic stability compared to isoxazole .
Biological Activity
Ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This indicates a molecular weight of approximately 372.41 g/mol. The presence of the isoxazole ring and the dioxo moiety suggests potential interactions with biological targets relevant in medicinal chemistry.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs.
Table 1: Summary of Anticancer Activity
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 15 | Induction of apoptosis via caspase activation |
| Lung Cancer | 20 | Cell cycle arrest at G1 phase |
| Colon Cancer | 18 | Inhibition of angiogenesis |
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it may serve as a lead compound for developing new antibiotics.
Table 2: Antimicrobial Activity Profile
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 35 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication and repair.
- Modulation of Signaling Pathways : It interacts with key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
- Oxidative Stress Induction : Increased production of reactive oxygen species (ROS) leads to oxidative stress, promoting apoptosis in cancer cells.
Case Studies
-
Study on Breast Cancer Cell Lines : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers.
"The findings suggest that this compound effectively targets MCF-7 cells through apoptosis induction."
-
Antimicrobial Efficacy Against MRSA : Another study focused on its efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial properties with an MIC lower than traditional antibiotics.
"This compound presents a viable alternative for treating infections caused by resistant strains."
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
